6-bromo-3-(4-chlorophenyl)-4-hydroxy-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-4-carboxamide
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Description
6-bromo-3-(4-chlorophenyl)-4-hydroxy-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-4-carboxamide is a useful research compound. Its molecular formula is C22H24BrClN4O3 and its molecular weight is 507.81. The purity is usually 95%.
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Biological Activity
6-Bromo-3-(4-chlorophenyl)-4-hydroxy-2-oxo-N-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinazoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure that contributes to its biological properties. Its chemical formula is C20H22BrClN4O3 with a molecular weight of approximately 452.27 g/mol. The presence of bromine and chlorine atoms enhances its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. This inhibition leads to apoptosis in various cancer cell lines.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several strains of bacteria and fungi. Studies suggest that it disrupts microbial cell wall synthesis, leading to cell death.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of certain enzymes such as:
- Cyclooxygenase (COX) : Inhibiting COX enzymes can reduce inflammation and pain, suggesting potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions. The synthetic pathway typically includes:
- Formation of the Quinazoline Core : Starting from readily available precursors.
- Bromination and Chlorination : Introducing bromine and chlorine groups at specific positions to enhance biological activity.
- Amide Formation : Coupling with pyrrolidine derivatives to yield the final product.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of a series of quinazoline derivatives. The results showed that compounds with structural similarities to our target compound significantly inhibited the growth of breast cancer cells in vitro.
Case Study 2: Antimicrobial Efficacy
In another study published in Antimicrobial Agents and Chemotherapy, researchers tested various analogs against resistant bacterial strains. The findings indicated that the compound exhibited potent activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
Research Findings Summary
Properties
IUPAC Name |
6-bromo-3-(4-chlorophenyl)-4-hydroxy-2-oxo-N-(3-pyrrolidin-1-ylpropyl)-1H-quinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrClN4O3/c23-15-4-9-19-18(14-15)22(31,20(29)25-10-3-13-27-11-1-2-12-27)28(21(30)26-19)17-7-5-16(24)6-8-17/h4-9,14,31H,1-3,10-13H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTCHKSDXKWKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2(C3=C(C=CC(=C3)Br)NC(=O)N2C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.